Physicochemical Property Comparison: 6-Ethoxy vs. 6-Methoxy Analog
The ethoxy group in 6-ethoxy-2-fluoro-3-nitropyridine confers distinct physicochemical properties compared to its closest analog, 6-methoxy-2-fluoro-3-nitropyridine. The increased alkyl chain length of the ethoxy group (C2H5O) versus methoxy (CH3O) results in a calculated molecular weight difference of +14.0 g/mol and an estimated increase in lipophilicity (cLogP) of approximately +0.5 units based on fragment-based calculations . This difference is significant for tuning the ADME properties of drug candidates derived from this building block.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 186.14 g/mol; cLogP: ~1.2 (estimated) |
| Comparator Or Baseline | 6-Methoxy-2-fluoro-3-nitropyridine: Molecular Weight: 172.12 g/mol; cLogP: ~0.7 (estimated) |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔcLogP ≈ +0.5 |
| Conditions | Calculated values based on fragment contribution methods for neutral species. |
Why This Matters
A higher cLogP can enhance membrane permeability, a critical factor in oral bioavailability and CNS penetration, guiding selection for specific target profiles.
